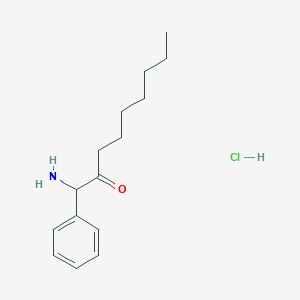
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride, also known as APNO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. APNO has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
科学的研究の応用
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been used in various scientific research applications, including studies on the olfactory system, drug discovery, and chemical synthesis. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to activate specific olfactory receptors, making it a useful tool for studying the olfactory system. Additionally, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been used as a starting material for the synthesis of other compounds, including potential drug candidates. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has also been used in the development of new synthetic methods.
作用機序
The mechanism of action of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride is not fully understood, but it is believed to interact with specific olfactory receptors in the nasal cavity. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to activate the olfactory receptor OR2AT4, which is involved in the regulation of immune responses and wound healing. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may also interact with other olfactory receptors, but further research is needed to fully understand its mechanism of action.
生化学的および生理学的効果
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to have various biochemical and physiological effects. In addition to its olfactory receptor activation, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to inhibit the growth of certain cancer cells and induce apoptosis, or programmed cell death. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to have antimicrobial activity against certain bacteria and fungi.
実験室実験の利点と制限
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its mechanism of action is well-defined. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride also has a high affinity for specific olfactory receptors, making it a useful tool for studying the olfactory system. However, there are also limitations to the use of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride in lab experiments. It is a chiral molecule, meaning that its two mirror-image forms may have different effects. Additionally, the hydrochloride salt form of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may have different properties than the free base form, which may affect its activity.
将来の方向性
There are several future directions for research on (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride. One area of interest is the development of new synthetic methods for the production of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride and related compounds. Additionally, further research is needed to fully understand the mechanism of action of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride and its interactions with olfactory receptors. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may also have potential applications in drug discovery and the treatment of various diseases, such as cancer and inflammatory diseases. Further research is needed to explore these potential applications.
合成法
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride can be synthesized using various methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone to form a beta-amino carbonyl compound. In the case of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride, benzylamine and 2-nonanone are used as the amine and ketone, respectively. The reaction is catalyzed by an acid, typically hydrochloric acid, to form (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride as the hydrochloride salt. Reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. This method also produces (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride as the hydrochloride salt.
特性
CAS番号 |
153788-00-2 |
|---|---|
製品名 |
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride |
分子式 |
C15H24ClNO |
分子量 |
269.81 g/mol |
IUPAC名 |
1-amino-1-phenylnonan-2-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-3-4-5-9-12-14(17)15(16)13-10-7-6-8-11-13;/h6-8,10-11,15H,2-5,9,12,16H2,1H3;1H |
InChIキー |
CTISUDMRJBRJAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
正規SMILES |
CCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
同義語 |
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



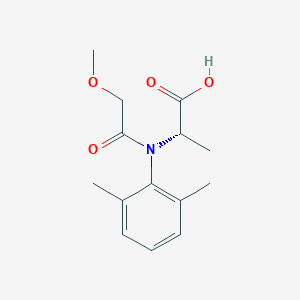
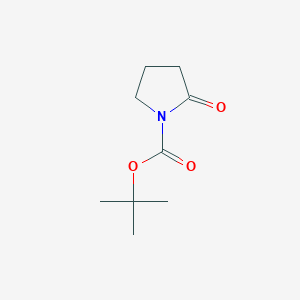
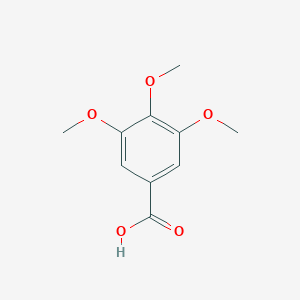
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
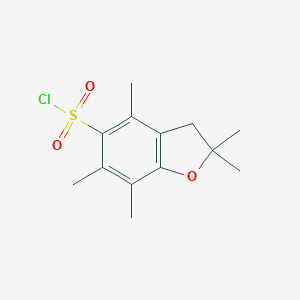
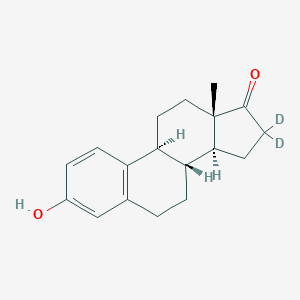

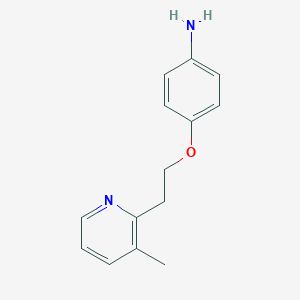
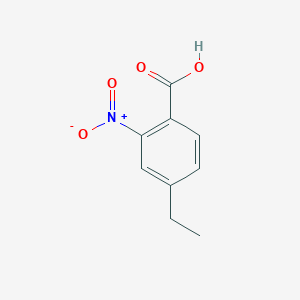
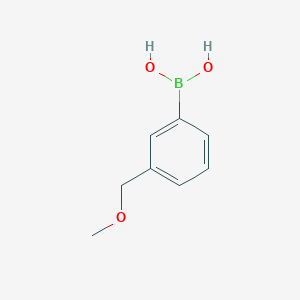
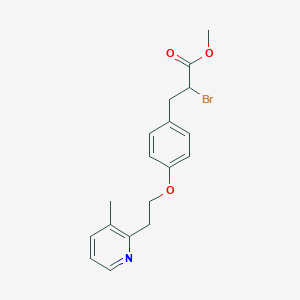
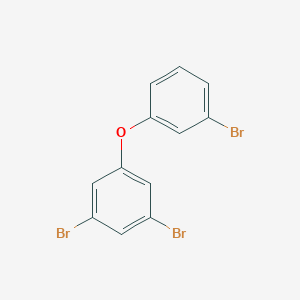
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)